molecular formula C10H10BrClN2 B14767284 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane

3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B14767284
M. Wt: 273.55 g/mol
InChI Key: QGXPPJNJVMVYAO-UHFFFAOYSA-N
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Description

3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane is a complex organic compound that belongs to the class of bicyclic structures. This compound is characterized by its unique bicyclo[3.1.0]hexane core, which is fused with a pyridine ring substituted with bromine and chlorine atoms. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it a valuable entity in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition reaction, which is used to construct the bicyclo[3.1.0]hexane core. This reaction is often carried out under ultraviolet light in the presence of a suitable photosensitizer . The pyridine ring with bromine and chlorine substituents can be introduced through halogenation reactions using reagents such as bromine and chlorine gas .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable synthesis . Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts, can further improve the environmental footprint of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized bicyclohexane compounds, and various cycloaddition products .

Scientific Research Applications

3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The halogen atoms on the pyridine ring can form halogen bonds with target molecules, influencing their biological activity. Additionally, the bicyclo[3.1.0]hexane core can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10BrClN2

Molecular Weight

273.55 g/mol

IUPAC Name

3-(5-bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C10H10BrClN2/c11-8-2-9(12)10(13-3-8)14-4-6-1-7(6)5-14/h2-3,6-7H,1,4-5H2

InChI Key

QGXPPJNJVMVYAO-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)C3=C(C=C(C=N3)Br)Cl

Origin of Product

United States

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